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Compound of Interest

Compound Name: H-Ala-Ala-OH

Cat. No.: B112206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

dipeptide H-Ala-Ala-OH (Alanylalanine). It includes available data from Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with

detailed experimental protocols. This document is intended to serve as a valuable resource for

researchers and professionals involved in peptide analysis and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in

solution. For H-Ala-Ala-OH, both ¹H and ¹³C NMR provide critical information about its

chemical environment.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of H-Ala-Ala-OH in D₂O typically exhibits signals corresponding to the

alpha-protons and the methyl protons of the two alanine residues. Due to the chiral nature of

the molecule and the peptide bond, the chemical environments of the two alanine residues are

distinct, leading to separate signals.
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Proton Assignment
Chemical Shift (δ) in

ppm (in D₂O)
Multiplicity

Coupling Constant

(J) in Hz

α-H (N-terminal) ~3.8 - 4.0 Quartet ~7.0

CH₃ (N-terminal) ~1.4 - 1.5 Doublet ~7.0

α-H (C-terminal) ~4.0 - 4.2 Quartet ~7.2

CH₃ (C-terminal) ~1.5 - 1.6 Doublet ~7.2

Note: The exact chemical shifts can vary depending on the solvent, pH, and temperature.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon skeleton of H-Ala-Ala-OH. The

carbonyl carbons of the peptide bond and the carboxylic acid, the alpha-carbons, and the

methyl carbons will each give rise to distinct signals.

Carbon Assignment Predicted Chemical Shift (δ) in ppm (in D₂O)

C=O (Peptide Bond) ~175 - 178

C=O (Carboxylic Acid) ~178 - 181

α-C (N-terminal) ~51 - 53

α-C (C-terminal) ~52 - 54

CH₃ (N-terminal) ~17 - 19

CH₃ (C-terminal) ~18 - 20

Note: This data is predicted based on typical chemical shifts for dipeptides. Experimental data

for H-Ala-Ala-OH is not readily available in public databases.

Experimental Protocol for NMR Spectroscopy
Sample Preparation:
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Dissolve approximately 5-10 mg of H-Ala-Ala-OH in 0.5-0.7 mL of a suitable deuterated

solvent. For peptides, deuterium oxide (D₂O) is a common choice. Dimethyl sulfoxide-d₆

(DMSO-d₆) can also be used, particularly if exchangeable amide protons are to be observed.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

The NMR spectra are typically acquired on a spectrometer with a proton frequency of 400

MHz or higher.

For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a spectral

width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio

(typically 16-64 scans), and a relaxation delay of 1-5 seconds.

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single

lines for each unique carbon. A larger number of scans is usually required due to the low

natural abundance of ¹³C.

Below is a generalized workflow for acquiring NMR data.

Sample Preparation Data Acquisition Data Processing
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NMR Data Acquisition Workflow.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of H-Ala-Ala-OH is characterized by

absorptions corresponding to the amine, amide, and carboxylic acid groups.
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IR Spectroscopic Data
Vibrational Mode

Predicted Wavenumber

(cm⁻¹)
Intensity

O-H Stretch (Carboxylic Acid) 2500 - 3300 Broad

N-H Stretch (Amine) 3200 - 3500 Medium

C-H Stretch (Alkyl) 2850 - 3000 Medium

C=O Stretch (Carboxylic Acid) 1700 - 1725 Strong

C=O Stretch (Amide I) 1630 - 1680 Strong

N-H Bend (Amide II) 1510 - 1570 Medium

C-O Stretch (Carboxylic Acid) 1210 - 1320 Strong

Note: This data is predicted based on characteristic IR absorption frequencies for peptides and

carboxylic acids. The exact peak positions can be influenced by the physical state of the

sample (solid or solution) and hydrogen bonding.

Experimental Protocol for FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of H-Ala-Ala-OH with approximately 100-200 mg of dry potassium

bromide (KBr) using an agate mortar and pestle.[1]

Place the mixture into a pellet die.

Apply pressure using a hydraulic press to form a transparent pellet.[1]

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b112206?utm_src=pdf-body
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A background spectrum of a pure KBr pellet should be recorded and subtracted from the

sample spectrum.

The following diagram illustrates the general workflow for FTIR analysis.
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FTIR Data Acquisition Workflow.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

For H-Ala-Ala-OH, it is used to confirm the molecular weight and can provide structural

information through fragmentation analysis.

Mass Spectrometry Data
Molecular Formula: C₆H₁₂N₂O₃

Molecular Weight: 160.17 g/mol

Monoisotopic Mass: 160.0848 Da

Expected Ions (Electrospray Ionization - ESI):

Positive Ion Mode: [M+H]⁺ = 161.0921 m/z

Negative Ion Mode: [M-H]⁻ = 159.0776 m/z
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Note: The fragmentation pattern in MS/MS experiments would be expected to show cleavage

of the peptide bond, resulting in characteristic b and y ions.

Experimental Protocol for ESI Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of H-Ala-Ala-OH (typically 1-10 µM) in a solvent system suitable for

electrospray ionization, such as a mixture of water and acetonitrile with a small amount of

formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

Data Acquisition:

The sample solution is introduced into the ESI source of the mass spectrometer via direct

infusion or after separation by liquid chromatography (LC).

A high voltage is applied to the ESI needle to generate charged droplets, which then

desolvate to produce gas-phase ions.[2]

The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap),

where they are separated based on their mass-to-charge ratio.

The detector records the abundance of each ion.

The workflow for ESI-MS analysis is depicted below.
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ESI-MS Data Acquisition Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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